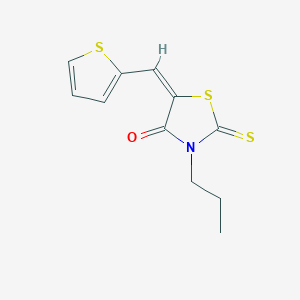
(5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiophene derivative with a thiazolidinone precursor under specific reaction conditions. Common reagents include aldehydes, amines, and sulfur sources. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions, continuous flow processes, and purification techniques like crystallization or chromatography. The choice of method depends on the desired purity, yield, and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Substitution reactions may occur at the thiophene ring or the thiazolidinone core, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may produce various functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may be explored for similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Often studied for their antimicrobial activities.
Thiophenes: Commonly used in organic synthesis and materials science.
Uniqueness
What sets (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer specific reactivity and biological activity not found in other similar compounds.
特性
分子式 |
C11H11NOS3 |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
(5E)-3-propyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h3-4,6-7H,2,5H2,1H3/b9-7+ |
InChIキー |
AUABYSKUBPFWHM-VQHVLOKHSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
正規SMILES |
CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
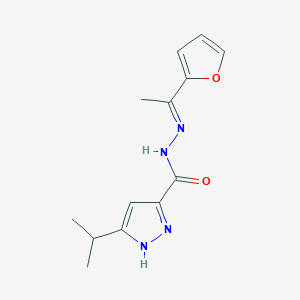
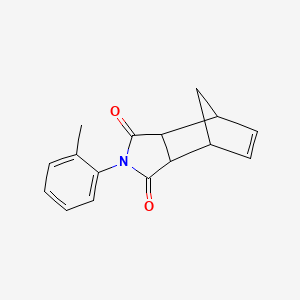
![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
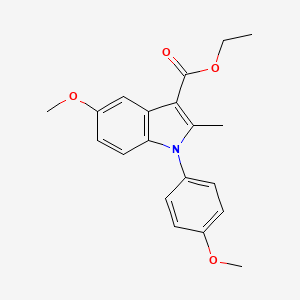
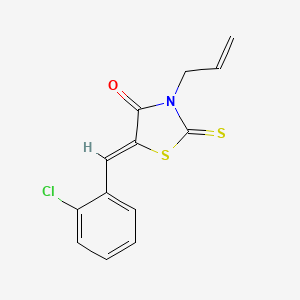
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
